
3-(4-(2-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(2-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a complex organic compound that features a combination of bromophenoxy, piperidinyl, imidazolyl, and pyridazinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the bromophenoxy and piperidinyl intermediates, followed by their coupling with the imidazolyl and pyridazinyl moieties. Common reagents used in these reactions include brominating agents, coupling reagents like EDC or DCC, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .
化学反応の分析
Types of Reactions
3-(4-(2-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange reactions using nucleophiles like sodium iodide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce an alcohol .
科学的研究の応用
3-(4-(2-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
作用機序
The mechanism of action of 3-(4-(2-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways .
類似化合物との比較
Similar Compounds
- 3-(4-(2-chlorophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
- 3-(4-(2-fluorophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
Uniqueness
3-(4-(2-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is unique due to the presence of the bromophenoxy group, which can impart distinct electronic and steric properties compared to its chloro- and fluoro- analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .
特性
CAS番号 |
921606-64-6 |
|---|---|
分子式 |
C18H18BrN5O |
分子量 |
400.3 g/mol |
IUPAC名 |
3-[4-(2-bromophenoxy)piperidin-1-yl]-6-imidazol-1-ylpyridazine |
InChI |
InChI=1S/C18H18BrN5O/c19-15-3-1-2-4-16(15)25-14-7-10-23(11-8-14)17-5-6-18(22-21-17)24-12-9-20-13-24/h1-6,9,12-14H,7-8,10-11H2 |
InChIキー |
QIUUVUPYIDGDII-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1OC2=CC=CC=C2Br)C3=NN=C(C=C3)N4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14187446.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14187447.png)
![1H-Indazole-3-carboxylic acid, 1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-](/img/structure/B14187453.png)

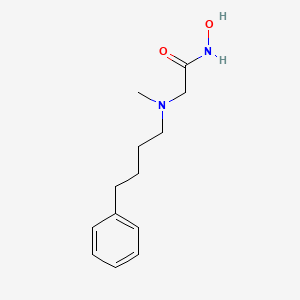
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-6-methyl-](/img/structure/B14187465.png)
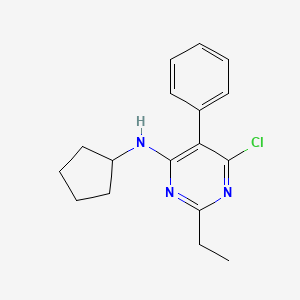
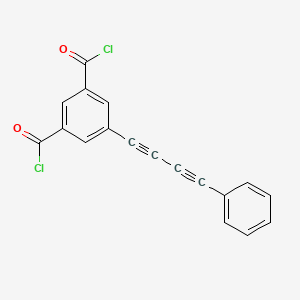
![2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14187497.png)
![[3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile](/img/structure/B14187500.png)
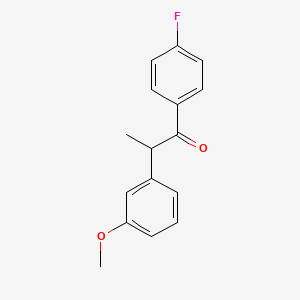
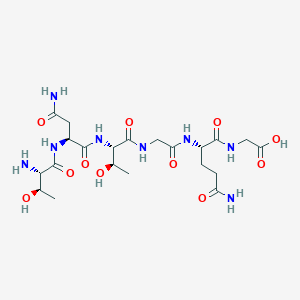
![(3S)-2-oxo-1-[(1R)-1-phenylethyl]piperidine-3-carboxylic acid](/img/structure/B14187509.png)
![2-Benzyl-7-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14187519.png)
